Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
CAS No.:
Cat. No.: VC17464832
Molecular Formula: C20H21ClN2O3
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H21ClN2O3 |
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Molecular Weight | 372.8 g/mol |
IUPAC Name | methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H |
Standard InChI Key | ACFFCLAMEBNMPK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of this compound is methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, reflecting its β-carboline core fused with a piperidine ring . The molecular formula is , with the following structural features:
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A 3-methoxyphenyl substituent at position 1 of the tetrahydro-β-carboline skeleton.
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A methyl ester group at position 3.
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A hydrochloride salt improving stability and solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 372.8 g/mol | |
Molecular Formula | ||
Purity | ≥95% | |
Solubility | Likely soluble in polar solvents (e.g., DMSO, methanol) |
Synthesis and Structural Optimization
Pictet–Spengler Reaction as the Primary Route
The compound is synthesized via the Pictet–Spengler reaction, a two-step process involving condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . In a typical procedure:
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Tryptophan methyl ester reacts with 3-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane under reflux .
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The intermediate undergoes acid-catalyzed cyclization to form the tetrahydro-β-carboline core .
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The hydrochloride salt is precipitated by treating the freebase with hydrochloric acid .
This method, optimized in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), achieves high yields (>80%) due to HFIP’s dual role as a solvent and catalyst .
Structural Modifications and SAR Insights
Structure-activity relationship (SAR) studies on analogous THβCs reveal that:
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N1-substituents (e.g., 3-methoxyphenyl) enhance antifungal activity by improving lipid membrane interactions .
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Ester groups at position 3 increase bioavailability compared to carboxylic acids .
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Piperidine nitrogen substitutions influence potency; alkyl chains (e.g., octyl) outperform acyl groups in antifungal assays .
Biological Activities and Mechanisms
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear gloves; wash skin post-handling |
Eye Irritation | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use in well-ventilated areas |
Exposure Management
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Inhalation: Move to fresh air; seek medical attention if symptoms persist .
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Skin Contact: Wash with soap and water; remove contaminated clothing .
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Eye Contact: Rinse with water for 15 minutes; consult an ophthalmologist .
Research Applications and Future Directions
Current Uses
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Antifungal Agent Development: As a lead compound for agricultural fungicides .
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Neurological Studies: Probe for serotonin receptor binding assays .
Knowledge Gaps and Opportunities
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